An In-depth Technical Guide to Ethyl 2-(4-nitrophenoxy)butanoate: Synthesis, Characterization, and Applications in Synthetic Chemistry
An In-depth Technical Guide to Ethyl 2-(4-nitrophenoxy)butanoate: Synthesis, Characterization, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-nitrophenoxy)butanoate is a valuable chemical intermediate, the structural architecture of which lends itself to a variety of applications in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via the Williamson ether synthesis, its characteristic spectral data, and its potential applications as a synthon in drug discovery and development.
Chemical Structure and Properties
Ethyl 2-(4-nitrophenoxy)butanoate possesses a well-defined molecular structure consisting of a 4-nitrophenoxy moiety linked via an ether bond to the second carbon of an ethyl butanoate chain. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring, and the ester functionality are key features that dictate its reactivity and potential applications.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| CAS Number | 225102-05-6 | |
| Appearance | Liquid (predicted) | |
| InChI Key | NZSZBYKHXVLPBS-UHFFFAOYSA-N |
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// Position nodes C1 -> C2 [label=""]; C2 -> C3 [label=""]; C2 -> O1 [label=""]; C3 -> C4 [label=""]; O1 -> C5 [label=""]; C5 -> C6 [label=""]; C5 -> O2 [label="", style=double]; C6 -> C7 [label=""]; C7 -> C8 [label="", style=dotted]; C8 -> C9 [label=""]; C9 -> C10 [label="", style=dotted]; C10 -> C11 [label=""]; C11 -> C12 [label="", style=dotted]; C12 -> C7 [label=""]; C10 -> O3 [label=""]; O3 -> N1 [label=""]; N1 -> O4 [label="", style=double]; N1 -> O5 [label=""];
// Add labels for clarity ethyl [label="Ethyl", pos="C3,C4!", shape=none]; butanoate [label="butanoate", pos="C1,C2,C5,O2!", shape=none]; nitrophenoxy [label="4-nitrophenoxy", pos="C7,C8,C9,C10,C11,C12,O3,N1,O4,O5!", shape=none]; }digraph "Williamson_Ether_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for the Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Start: Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="4-Nitrophenol\nEthyl 2-bromobutanoate\nPotassium Carbonate\nAcetone (Solvent)"]; reaction [label="Reaction Setup", shape=cds, fillcolor="#FBBC05"]; reflux [label="Reflux at ~56°C"]; workup [label="Work-up", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtration [label="Filter off inorganic salts"]; extraction [label="Solvent extraction"]; drying [label="Dry organic layer"]; purification [label="Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Silica gel column chromatography"]; product [label="Final Product:\nEthyl 2-(4-nitrophenoxy)butanoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> reaction; reaction -> reflux; reflux -> workup; workup -> filtration; filtration -> extraction; extraction -> drying; drying -> purification; purification -> column; column -> product; }
Figure 2: Generalized workflow for the Williamson ether synthesis of Ethyl 2-(4-nitrophenoxy)butanoate.
Detailed Experimental Protocol:
This protocol is a self-validating system, where successful synthesis can be confirmed by the characterization data provided in the subsequent section.
Materials:
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4-Nitrophenol
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Ethyl 2-bromobutanoate
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Potassium carbonate (anhydrous, finely ground)
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Acetone (anhydrous)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
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Addition of Electrophile: To the stirring suspension, add ethyl 2-bromobutanoate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrophenol spot.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).
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Wash the filter cake with a small amount of acetone.
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Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
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Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl 2-(4-nitrophenoxy)butanoate as a pure compound.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene and methyl groups of the butanoate chain, and the ethyl ester group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NO₂) | ~8.20 | d | 2H |
| Aromatic (ortho to O) | ~7.00 | d | 2H |
| -OCH(CH₂)CO- | ~4.80 | t | 1H |
| -OCH₂CH₃ (ester) | ~4.25 | q | 2H |
| -CH(CH₂)CO- | ~2.00 | m | 2H |
| -OCH₂CH₃ (ester) | ~1.30 | t | 3H |
| -CH₂CH₃ (butanoate) | ~1.00 | t | 3H |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butanoate and ethyl ester moieties.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| C-NO₂ (aromatic) | ~142 |
| C-O (aromatic) | ~163 |
| CH (aromatic, ortho to NO₂) | ~126 |
| CH (aromatic, ortho to O) | ~115 |
| -OCH(CH₂)CO- | ~78 |
| -OCH₂CH₃ (ester) | ~62 |
| -CH(CH₂)CO- | ~25 |
| -OCH₂CH₃ (ester) | ~14 |
| -CH₂CH₃ (butanoate) | ~10 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, the ester carbonyl group, and the C-O ether linkage.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ stretch | ~1520 |
| Symmetric NO₂ stretch | ~1350 |
| C=O (ester) stretch | ~1750 |
| C-O (ether) stretch | ~1250 |
| C-O (ester) stretch | ~1100 |
Mass Spectrometry (MS): The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z = 253, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the ether bond.
Applications in Synthetic Chemistry and Drug Discovery
Ethyl 2-(4-nitrophenoxy)butanoate is a versatile intermediate for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. For instance, this compound can serve as a precursor for the synthesis of 1,4-benzoxazine derivatives, a class of compounds known to exhibit a wide range of biological activities.
The general synthetic utility is outlined in the following logical workflow:
Figure 3: Logical workflow illustrating the use of Ethyl 2-(4-nitrophenoxy)butanoate as a synthon for 1,4-benzoxazine derivatives.
The broader class of phenoxyalkanoic acid derivatives has been investigated for a range of pharmacological activities. While direct biological data for Ethyl 2-(4-nitrophenoxy)butanoate is limited, its structural similarity to other bioactive molecules suggests its potential as a scaffold in medicinal chemistry research.
Conclusion
Ethyl 2-(4-nitrophenoxy)butanoate is a readily accessible and synthetically versatile molecule. The Williamson ether synthesis provides a reliable route to its preparation. Its chemical structure, featuring a reactive nitro group and an ester functionality, makes it a valuable intermediate for the synthesis of more complex, biologically relevant molecules, particularly heterocyclic systems. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001).
